molecular formula C12H20Cl2O2Si2 B1586544 1,3-Bis(chloromethyldimethylsiloxy)benzene CAS No. 203785-58-4

1,3-Bis(chloromethyldimethylsiloxy)benzene

Cat. No. B1586544
M. Wt: 323.36 g/mol
InChI Key: WDQWZASYSJFRSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Bis(chloromethyldimethylsiloxy)benzene is a chemical compound with the molecular formula C12H20Cl2O2Si2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 1,3-Bis(chloromethyldimethylsiloxy)benzene can be represented as a 2D Mol file or a computed 3D SD file . The exact structure is not provided in the search results.

Safety And Hazards

The safety data sheet for 1,3-Bis(chloromethyldimethylsiloxy)benzene provides information on its hazards, handling and storage, exposure controls/personal protection, and physical and chemical properties . It is advised to be used only for R&D and not for medicinal or household use .

Future Directions

The future directions for 1,3-Bis(chloromethyldimethylsiloxy)benzene are not explicitly mentioned in the search results. Given its use in research and development, it may have potential applications in various scientific fields .

properties

IUPAC Name

chloromethyl-[3-[chloromethyl(dimethyl)silyl]oxyphenoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Cl2O2Si2/c1-17(2,9-13)15-11-6-5-7-12(8-11)16-18(3,4)10-14/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQWZASYSJFRSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(CCl)OC1=CC(=CC=C1)O[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373494
Record name 1,3-Bis(chloromethyldimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Bis(chloromethyldimethylsiloxy)benzene

CAS RN

203785-58-4
Record name 1,3-Bis(chloromethyldimethylsiloxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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